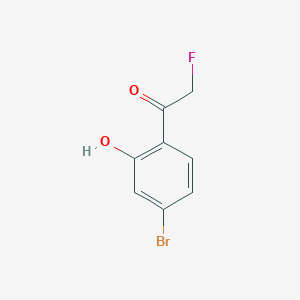

4-Bromo-2-fluoro-6-hydroxyacetophenone

Description

4-Bromo-2-fluoro-6-hydroxyacetophenone (CAS: 1369594-41-1) is a halogenated hydroxyacetophenone derivative with a molecular formula of C₈H₅BrFO₂. It features a bromine atom at the 4-position, a fluorine atom at the 2-position, and a hydroxyl group at the 6-position on the acetophenone backbone. This compound is primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactive functional groups, which enable further derivatization . It is available commercially at 99% purity, with applications in controlled laboratory or manufacturing settings .

Properties

Molecular Formula |

C8H6BrFO2 |

|---|---|

Molecular Weight |

233.03 g/mol |

IUPAC Name |

1-(4-bromo-2-hydroxyphenyl)-2-fluoroethanone |

InChI |

InChI=1S/C8H6BrFO2/c9-5-1-2-6(7(11)3-5)8(12)4-10/h1-3,11H,4H2 |

InChI Key |

JUCUQDIXNUEOKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(=O)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-hydroxyacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the α-bromination of acetophenones using reagents such as NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte . This method is catalyst-free and operates at room temperature, resulting in high yields of α-bromo acetophenones.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-6-hydroxyacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to form different derivatives.

Condensation Reactions: It can participate in aldol condensation reactions with aldehydes to form chalcones and other related compounds.

Common Reagents and Conditions:

Bromination: NaBr, CHCl3, H2SO4

Fluorination: Various fluorinating agents such as Selectfluor

Oxidation: KMnO4, H2O2

Reduction: NaBH4, LiAlH4

Major Products Formed:

Substituted Acetophenones: Formed through substitution reactions

Chalcones: Formed through aldol condensation reactions

Fluorocatechols: Formed through Baeyer-Villiger oxidation

Scientific Research Applications

4-Bromo-2-fluoro-6-hydroxyacetophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-hydroxyacetophenone involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit protein tyrosine phosphatases, affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)

- Structural Differences: Replaces the hydroxyl (-OH) and fluorine (-F) groups in 4-Bromo-2-fluoro-6-hydroxyacetophenone with a methoxy (-OCH₃) group at the 4'-position.

- Reactivity and Applications: Used exclusively as an intermediate under strictly controlled conditions for manufacturing or laboratory purposes . Lacks the hydroxyl group, reducing its acidity and hydrogen-bonding capacity compared to 4-Bromo-2-fluoro-6-hydroxyacetophenone.

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone (CAS: 67029-74-7)

- Structural Differences : Contains two bromine atoms (positions 2 and 5) and a hydroxyl group but lacks fluorine.

4-Amino-2-bromo-6-fluorophenol (CAS: 1783544-55-7)

- Structural Differences: Replaces the ketone group (-COCH₃) with an amino (-NH₂) group, altering electronic properties.

- Applications: The amino group introduces basicity, enabling participation in diazotization or coupling reactions, unlike the ketone-dominated reactivity of 4-Bromo-2-fluoro-6-hydroxyacetophenone .

Comparative Data Table

Key Research Findings

- Electronic Effects: Fluorine in 4-Bromo-2-fluoro-6-hydroxyacetophenone enhances electron-withdrawing properties, stabilizing intermediates in nucleophilic aromatic substitution compared to methoxy- or amino-substituted analogs .

- Acidity: The hydroxyl group in the target compound increases acidity (pKa ~8–10) compared to methoxy (pKa ~15–17) or amino (pKa ~10–12) derivatives, influencing solubility and reaction conditions .

- Synthetic Utility: Bromine and fluorine in the target compound enable regioselective functionalization, a feature less pronounced in non-fluorinated analogs like 2-Bromo-4'-methoxyacetophenone .

Biological Activity

4-Bromo-2-fluoro-6-hydroxyacetophenone is an organic compound characterized by the presence of bromine and fluorine substituents along with a hydroxyl group on the acetophenone structure. Its molecular formula is with a molecular weight of approximately 233.03 g/mol. This unique arrangement of functional groups influences the compound's chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.

The presence of halogen substituents (bromine and fluorine) in 4-Bromo-2-fluoro-6-hydroxyacetophenone enhances its reactivity, particularly its ability to interact with biological targets. These interactions often involve nucleophilic sites on biomolecules, which can modulate cellular pathways related to apoptosis and cell proliferation.

Antimicrobial Properties

Research indicates that 4-Bromo-2-fluoro-6-hydroxyacetophenone exhibits significant antimicrobial activity . The minimal inhibitory concentrations (MICs) for various pathogens are as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Bacillus subtilis | 0.02 |

| Mycobacterium smegmatis | 0.625 |

| Fusarium oxysporum | 0.625 |

| Candida albicans | 0.078 |

These results suggest that the compound may be effective against a range of bacterial and fungal infections, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial effects, 4-Bromo-2-fluoro-6-hydroxyacetophenone has shown promising anticancer properties . Studies have indicated that it can induce apoptosis and cell cycle arrest in cancer cell lines, particularly through the up-regulation of p21 expression. The compound's mechanism may involve inhibition of key signaling pathways associated with tumor growth and survival .

The mechanism by which 4-Bromo-2-fluoro-6-hydroxyacetophenone exerts its biological effects is believed to involve:

- Electrophilic interactions : The compound's electrophilic nature allows it to engage with nucleophilic sites on enzymes or receptors, potentially altering their activity.

- Modulation of cellular pathways : By influencing pathways related to apoptosis and cell proliferation, it can impact cancer progression and microbial resistance.

Case Studies

Several case studies have highlighted the potential applications of 4-Bromo-2-fluoro-6-hydroxyacetophenone:

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound exhibited enhanced antimicrobial activity compared to standard treatments, indicating its potential as an alternative therapeutic agent.

- Cancer Cell Line Studies : In vitro studies using A549 (lung cancer) and H1975 (non-small cell lung cancer) cell lines showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through specific molecular pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.